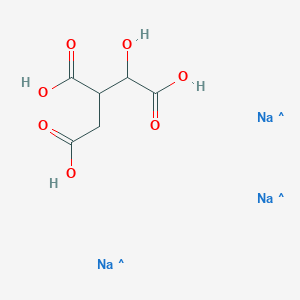

DL-Isocitric acid trisodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H8Na3O7 |

|---|---|

Molecular Weight |

261.09 g/mol |

InChI |

InChI=1S/C6H8O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);;; |

InChI Key |

KOCHEPPBLHXCPQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(C(=O)O)O)C(=O)O)C(=O)O.[Na].[Na].[Na] |

Origin of Product |

United States |

Foundational & Exploratory

The Role of DL-Isocitric Acid Trisodium Salt in the Citric Acid Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the pivotal role of isocitrate, and by extension its common laboratory form DL-Isocitric acid trisodium (B8492382) salt, within the citric acid cycle (TCA cycle). The TCA cycle is a fundamental metabolic pathway essential for cellular energy production and the generation of biosynthetic precursors. Isocitrate serves as a key substrate for the enzyme isocitrate dehydrogenase (IDH), a critical regulatory point in the cycle. This document details the biochemical transformation of isocitrate, presents quantitative kinetic data for the enzymes involved, and provides comprehensive experimental protocols for the analysis of isocitrate-dependent reactions. Visualizations of the metabolic pathway and experimental workflows are included to facilitate a deeper understanding of the underlying molecular mechanisms.

Introduction: The Citric Acid Cycle and the Significance of Isocitrate

The citric acid cycle, also known as the Krebs cycle or tricarboxylic acid (TCA) cycle, is a series of chemical reactions used by all aerobic organisms to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[1][2] This metabolic hub occurs in the mitochondrial matrix of eukaryotes and the cytoplasm of prokaryotes.[2] The cycle is a central driver of cellular respiration, generating ATP, reduced coenzymes (NADH and FADH2), and precursors for various biosynthetic pathways.[3]

Isocitrate, a six-carbon molecule, is a key intermediate in this cycle. It is formed from the isomerization of citrate (B86180) and is subsequently oxidatively decarboxylated to the five-carbon molecule α-ketoglutarate.[3] This reaction is a crucial, often irreversible, and highly regulated step in the TCA cycle.[4] In laboratory settings, the stable salt form, DL-Isocitric acid trisodium salt, is widely used as a substrate for in vitro studies of the citric acid cycle and the enzymes that metabolize isocitrate.[5][6]

The Biochemical Conversion of Isocitrate

The conversion of isocitrate to α-ketoglutarate is catalyzed by the enzyme isocitrate dehydrogenase (IDH). This process is a two-step reaction involving both oxidation and decarboxylation.[4]

-

Oxidation: The secondary alcohol group of isocitrate is oxidized to a ketone, forming the intermediate oxalosuccinate. This oxidation is coupled with the reduction of an electron acceptor, either NAD+ to NADH or NADP+ to NADPH, depending on the IDH isoform.[4]

-

Decarboxylation: The carboxyl group beta to the ketone in oxalosuccinate is removed, releasing a molecule of carbon dioxide (CO2) and forming α-ketoglutarate.[4]

This reaction is a major regulatory point of the citric acid cycle. The activity of IDH is influenced by the cellular energy status, with ATP and NADH acting as inhibitors and ADP acting as an activator.[7]

Isocitrate Dehydrogenase Isoforms

In mammals, there are three main isoforms of isocitrate dehydrogenase:

-

IDH1: Located in the cytoplasm and peroxisomes, this isoform uses NADP+ as a cofactor and plays a role in lipid metabolism and cellular defense against oxidative stress.[4]

-

IDH2: Found in the mitochondria, this isoform also uses NADP+ and is involved in mitochondrial redox balance.[4]

-

IDH3: This mitochondrial isoform is a key component of the citric acid cycle and utilizes NAD+ as its cofactor. Its activity is allosterically regulated by effectors such as ADP and Ca2+.[4][7]

Quantitative Data: Enzyme Kinetics of Isocitrate Dehydrogenase

The kinetic parameters of isocitrate dehydrogenase provide valuable insights into its function and regulation. The Michaelis constant (Km) for isocitrate indicates the substrate concentration at which the enzyme operates at half of its maximum velocity (Vmax), reflecting the enzyme's affinity for its substrate. The inhibition constant (Ki) quantifies the potency of an inhibitor.

| Enzyme Isoform | Organism/Tissue | Substrate | Km (µM) | Vmax | Inhibitor | Ki (nM) | Reference |

| NADP-IDH | Bovine Adrenal Cortex | D,L-Isocitrate | 2.3 and 63 | - | NADP.H | 0.32 mM | [4] |

| IDH1 (R132H mutant) | Human | - | - | - | Compound 2 | 190 | [8] |

| IDH1 (R132H mutant) | Human | - | - | - | Compound 7 | 5900 | [8] |

| IDH1 (R132H mutant) | Human | - | - | - | Compound 8 | 4500 | [8] |

| IDH1 (R132H mutant) | Human | - | - | - | Compound 19 | 870 | [8] |

| IDH1 (R132H mutant) | Human | - | - | - | Various | 140 - 8200 | [8] |

Experimental Protocols

This compound is a critical reagent for a variety of experimental procedures aimed at elucidating the function of the citric acid cycle and its associated enzymes.

Spectrophotometric Assay of Isocitrate Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination of NADP-dependent isocitrate dehydrogenase activity. The assay measures the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH.

Materials:

-

This compound

-

β-Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADP+)

-

Glycylglycine buffer

-

Manganese Chloride (MnCl2)

-

Isocitrate Dehydrogenase enzyme solution

-

Spectrophotometer with a thermostatted cuvette holder at 37°C

-

Cuvettes with a 1 cm light path

Procedure:

-

Reagent Preparation:

-

Glycylglycine Buffer (250 mM, pH 7.4 at 37°C): Prepare in deionized water and adjust the pH with 1 M NaOH.

-

DL-Isocitric Acid Solution (6.6 mM): Dissolve this compound in the Glycylglycine Buffer.

-

β-NADP Solution (20 mM): Prepare in deionized water.

-

Manganese Chloride Solution (18 mM): Prepare in deionized water.

-

Isocitrate Dehydrogenase Enzyme Solution (0.3 - 0.6 units/mL): Prepare immediately before use in cold Glycylglycine Buffer.

-

-

Assay Mixture Preparation (per cuvette):

| Reagent | Test (mL) | Blank (mL) |

| Deionized Water | 1.95 | 1.95 |

| Glycylglycine Buffer | 0.50 | 0.60 |

| DL-Isocitric Acid Solution | 0.20 | 0.20 |

| β-NADP Solution | 0.15 | 0.15 |

| Manganese Chloride Solution | 0.10 | 0.10 |

-

Measurement:

-

Mix the contents of the cuvettes by inversion and equilibrate to 37°C.

-

Monitor the absorbance at 340 nm until it is constant.

-

Initiate the reaction by adding 0.10 mL of the Isocitrate Dehydrogenase Enzyme Solution to the "Test" cuvette.

-

Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Determine the maximum linear rate of absorbance change per minute (ΔA340nm/minute) for both the "Test" and "Blank".

-

-

Calculation of Enzyme Activity:

-

The activity of the enzyme in units per mL is calculated using the Beer-Lambert law, where one unit is defined as the amount of enzyme that converts 1.0 µmole of isocitrate to α-ketoglutarate per minute at pH 7.4 at 37°C.

-

Analysis of Mitochondrial Respiration using High-Resolution Respirometry

This protocol outlines the use of this compound as a substrate to assess mitochondrial function, specifically the activity of Complex I of the electron transport chain, in permeabilized cells or isolated mitochondria.

Materials:

-

High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

-

Permeabilized cells or isolated mitochondria

-

Mitochondrial respiration medium (e.g., MiR05)

-

This compound solution

-

Malate (B86768) solution

-

ADP solution

-

Cytochrome c solution

-

Inhibitors of the electron transport chain (e.g., rotenone (B1679576), antimycin A)

Procedure:

-

Instrument Calibration and Preparation: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions. Add the mitochondrial respiration medium to the chambers and allow it to equilibrate to the desired temperature (e.g., 37°C).

-

Sample Addition: Add a known quantity of permeabilized cells or isolated mitochondria to the chambers.

-

Substrate Addition:

-

Add malate to the chambers. Malate is required to regenerate oxaloacetate, which is necessary for the continuous operation of the citric acid cycle.

-

Add a saturating concentration of this compound to initiate respiration through Complex I.

-

-

Measurement of State 2 Respiration: Record the oxygen consumption rate in the presence of substrate but without ADP. This represents the basal or "leak" respiration.

-

Measurement of State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure the maximal coupled respiration rate.

-

Integrity Check: Add cytochrome c to assess the integrity of the outer mitochondrial membrane. A significant increase in respiration indicates a damaged membrane.

-

Inhibitor Titrations: Sequentially add inhibitors to dissect the contribution of different respiratory complexes to oxygen consumption. For example, adding rotenone will inhibit Complex I, allowing for the subsequent measurement of Complex II-linked respiration with the addition of succinate.

Metabolic Flux Analysis using Isotope Labeling

This advanced technique traces the metabolic fate of isocitrate through the citric acid cycle and connected pathways using stable isotope-labeled precursors.

Materials:

-

Stable isotope-labeled DL-isocitric acid (e.g., 13C-labeled)

-

Cell culture or experimental organism

-

Metabolite extraction reagents (e.g., cold methanol, chloroform)

-

Analytical instrumentation (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS))

Procedure:

-

Labeling Experiment: Introduce the isotope-labeled isocitric acid to the biological system (e.g., cell culture medium).

-

Sample Collection: At various time points, harvest the cells or tissues and quench metabolic activity rapidly, typically by flash-freezing in liquid nitrogen.

-

Metabolite Extraction: Extract the intracellular metabolites using a suitable protocol, such as a biphasic extraction with methanol, chloroform, and water, to separate polar and nonpolar metabolites.

-

Sample Analysis: Analyze the polar fraction containing the citric acid cycle intermediates by GC-MS or LC-MS to determine the mass isotopomer distribution of each metabolite.

-

Flux Calculation: Use computational models and software to calculate the metabolic fluxes through the citric acid cycle and related pathways based on the incorporation of the stable isotopes into the downstream metabolites.[9][10]

Visualizations

Signaling Pathway: The Citric Acid Cycle

Caption: A simplified diagram of the Citric Acid Cycle highlighting the conversion of Isocitrate.

Experimental Workflow: Isocitrate Dehydrogenase Assay

Caption: Workflow for the spectrophotometric assay of isocitrate dehydrogenase activity.

Logical Relationship: Regulation of Isocitrate Dehydrogenase

Caption: Allosteric regulation of Isocitrate Dehydrogenase activity.

Conclusion

This compound is an indispensable tool for the study of the citric acid cycle and the function of isocitrate dehydrogenase. As a key substrate at a major regulatory checkpoint of central carbon metabolism, isocitrate's conversion to α-ketoglutarate has profound implications for cellular energy homeostasis and biosynthesis. The experimental protocols and quantitative data presented in this guide provide a robust framework for researchers and drug development professionals to investigate the intricate role of isocitrate in both normal physiology and disease states. A thorough understanding of the kinetics and regulation of isocitrate dehydrogenase, facilitated by the use of this compound, is critical for the development of novel therapeutic strategies targeting metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]

- 3. 1.1.1.42 Isocitrate dehydrogenases | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 5. Sample Preparation for Metabolomic Analysis in Exercise Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ableweb.org [ableweb.org]

- 7. Detailed Kinetics and Regulation of Mammalian NAD-Linked Isocitrate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Cancer-Associated Mutant Isocitrate Dehydrogenases: Synthesis, Structure–Activity Relationship, and Selective Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tricarboxylic Acid Cycle Pathway Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]

An In-Depth Technical Guide to the Biochemical Properties of DL-Isocitric Acid Trisodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Isocitric acid trisodium (B8492382) salt is a key intermediate in cellular metabolism, playing a pivotal role in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. As a racemic mixture of D- and L-threo-isocitric acid, this compound serves as a crucial substrate for several enzymes, making it an indispensable tool in biochemical research and a subject of interest in drug development. This technical guide provides a comprehensive overview of the biochemical properties of DL-Isocitric acid trisodium salt, including its physicochemical characteristics, its central role in metabolic pathways, and detailed experimental protocols for its use in enzymatic assays.

Physicochemical Properties

This compound is a white to off-white crystalline powder that is readily soluble in water.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₅Na₃O₇ | [2] |

| Molecular Weight | 258.07 g/mol (anhydrous basis) | [3][4] |

| CAS Number | 1637-73-6 | [3] |

| Appearance | White to light yellow solid/crystalline powder | [2][5] |

| Solubility | Soluble in water (100 mg/mL[2]; 90 mg/mL at 25°C[6]; 5 mg/mL in PBS pH 7.2[7]) | [2][6][7] |

| Stability | Stable for at least 4 years when stored at -20°C. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[7][8] It is recommended to keep the container tightly closed in a dry and well-ventilated place.[1] | [1][7][8] |

| Purity | Commercially available with purities of ≥93% to ≥98%.[3][6] | [3][6] |

Role in Biochemical Pathways

DL-Isocitric acid is a critical intermediate in the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[9] Specifically, the D-threo-isomer is a substrate for the enzyme isocitrate dehydrogenase (IDH), which catalyzes its oxidative decarboxylation to α-ketoglutarate.[10] This reaction is a key regulatory point in the TCA cycle and results in the production of the reducing equivalents NADH or NADPH.[10]

References

- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. slatti.se [slatti.se]

- 3. Enzymatic Characterization of the Isocitrate Dehydrogenase with Dual Coenzyme Specificity from the Marine Bacterium Umbonibacter marinipuiceus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal stability and biochemical properties of isocitrate dehydrogenase from the thermoacidophilic archaeon Thermoplasma acidophilum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stork: [Kinetic properties of NADP-specific isocitrate dehydrogenase from bovine adrenals] [storkapp.me]

- 7. Biochemical and phylogenetic characterization of isocitrate dehydrogenase from a hyperthermophilic archaeon, Archaeoglobus fulgidus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activity of purified NAD-specific isocitrate dehydrogenase at modulator and substrate concentrations approximating conditions in mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The kinetics of NAD-linked isocitrate dehydrogenase from calf heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Metabolic Crossroads: The Pivotal Role of DL-Isocitric Acid Trisodium Salt

A Technical Guide for Researchers and Drug Development Professionals

Introduction

DL-Isocitric acid trisodium (B8492382) salt, the stable salt form of the metabolic intermediate isocitrate, holds a central position in cellular metabolism. As a key substrate in the tricarboxylic acid (TCA) cycle, its mechanism of action is fundamental to cellular energy production, biosynthesis, and redox balance. This in-depth technical guide provides a comprehensive overview of the core metabolic pathways influenced by isocitrate, tailored for researchers, scientists, and drug development professionals. We will delve into its enzymatic conversion, its role in amino acid metabolism, and the regulatory mechanisms that govern these processes, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Core Mechanism of Action: A Substrate for Isocitrate Dehydrogenase

The primary mechanism of action of isocitrate revolves around its role as a substrate for the enzyme isocitrate dehydrogenase (IDH).[1][2][3] This enzyme catalyzes the oxidative decarboxylation of isocitrate to produce alpha-ketoglutarate (B1197944) (α-KG) and carbon dioxide (CO2).[1][2][3][4] This reaction is a critical, rate-limiting step in the TCA cycle.[5]

There are three main isoforms of IDH in humans, each with distinct localizations and cofactor dependencies:

-

IDH1: Located in the cytoplasm and peroxisomes, it utilizes NADP+ as a cofactor.[6][7]

-

IDH3: A mitochondrial enzyme that is a key component of the TCA cycle and uses NAD+ as its cofactor.[1][3][7]

The conversion of isocitrate to α-KG is a two-step process involving the oxidation of isocitrate to oxalosuccinate, followed by a decarboxylation step.[1] This reaction is essential for generating reducing equivalents in the form of NADH or NADPH, which are vital for ATP production and antioxidant defense.[3]

Interplay with Metabolic Pathways

The action of isocitrate extends beyond the TCA cycle, directly influencing amino acid metabolism and other biosynthetic pathways through the production of α-KG.

The Tricarboxylic Acid (TCA) Cycle

The TCA cycle is the central hub of cellular respiration, responsible for the oxidation of acetyl-CoA to generate ATP. Isocitrate is a six-carbon intermediate in this cycle, formed from the isomerization of citrate.[4] Its subsequent conversion to the five-carbon molecule α-KG is a key regulatory point.[4] The activity of IDH3, the primary TCA cycle enzyme, is allosterically regulated by the cell's energy status. It is activated by ADP and Ca2+ and inhibited by ATP and NADH.[5][8]

References

- 1. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Isocitrate dehydrogenase - Proteopedia, life in 3D [proteopedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Khan Academy [khanacademy.org]

- 5. Isocitrate Dehydrogenase [chem.uwec.edu]

- 6. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 7. Fig. 9.11, [Biosynthesis of α-ketoglutarate. Isocitrate dehydrogenases...]. - Introduction to Epigenetics - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. ugcmoocs.inflibnet.ac.in [ugcmoocs.inflibnet.ac.in]

Isocitrate: A Pivotal Intermediate in the Tricarboxylic Acid Cycle—Discovery, Biochemical Significance, and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, and the discovery of its intermediates was a landmark achievement in biochemistry. This technical guide provides a comprehensive overview of the discovery and significance of isocitrate, a key six-carbon intermediate in this vital pathway. We delve into the historical context of its identification, its unique biochemical properties, and its critical role in cellular energy production and biosynthesis. This document further details the experimental protocols used to elucidate its function, presents quantitative data on enzyme kinetics and metabolite concentrations, and explores the regulation of its metabolic flux. Finally, we discuss the burgeoning importance of isocitrate and its associated enzymes, particularly isocitrate dehydrogenase, as targets for drug development in oncology and other therapeutic areas.

Historical Perspective: The Unraveling of the Citric Acid Cycle and the Discovery of Isocitrate

The elucidation of the citric acid cycle, also known as the Krebs cycle or the tricarboxylic acid (TCA) cycle, was a monumental scientific endeavor of the early 20th century. Sir Hans Adolf Krebs, awarded the Nobel Prize in Physiology or Medicine in 1953 for this discovery, meticulously pieced together a series of biochemical reactions that explained the cellular oxidation of pyruvate.[1][2] His work, built upon the findings of other eminent scientists like Albert Szent-Györgyi and Carl Martius, revealed a cyclic pathway rather than a linear series of reactions.[1]

Initial studies in the 1930s on pigeon breast muscle—a tissue with a high respiratory rate—were instrumental in these discoveries.[1][2] Using techniques such as the Warburg manometer to measure oxygen consumption, Krebs and his colleagues observed that the addition of certain dicarboxylic and tricarboxylic acids, including citrate (B86180), succinate, fumarate, and malate, stimulated a disproportionately high rate of oxygen uptake in minced muscle tissue.[1] This catalytic effect suggested their involvement in a cyclical process that regenerated the initial reactants.

The identification of isocitrate as a key intermediate was a crucial step in completing the cycle. It was established that citrate was converted to isocitrate, which was then oxidatively decarboxylated.[3] This pivotal discovery helped to connect the known reactions and solidify the cyclical nature of the pathway.

Biochemical Properties and Role of Isocitrate in the TCA Cycle

Isocitrate is a structural isomer of citrate, both being tricarboxylic acids.[4] Within the mitochondrial matrix, citrate is isomerized to isocitrate in a reaction catalyzed by the enzyme aconitase.[4][5] This seemingly simple isomerization is a critical step as it repositions the hydroxyl group of the molecule, setting the stage for the subsequent oxidative decarboxylation.

The aconitase-catalyzed reaction proceeds via a cis-aconitate intermediate and involves a stereospecific dehydration followed by a hydration step.[4][6] The reaction is reversible and operates near equilibrium within the mitochondria.[5]

Following its formation, isocitrate is acted upon by the enzyme isocitrate dehydrogenase (IDH).[7] This enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, a five-carbon molecule.[7] This reaction is a key regulatory point in the TCA cycle and is coupled to the reduction of NAD+ to NADH.[7] The NADH produced is a crucial electron carrier that donates its electrons to the electron transport chain, ultimately driving the synthesis of ATP.

Experimental Protocols

The elucidation of isocitrate's role in the TCA cycle was made possible by a combination of innovative experimental techniques for the time. Modern biochemical and analytical methods have further refined our understanding.

Isolation of Mitochondria from Tissue

To study the reactions of the TCA cycle in vitro, it is essential to first isolate the mitochondria, the powerhouse of the cell where these reactions occur.

Materials:

-

Fresh tissue (e.g., rat liver, pigeon breast muscle)

-

Ice-cold isolation buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Dounce homogenizer

-

Refrigerated centrifuge

Protocol:

-

Mince the fresh tissue in ice-cold isolation buffer.

-

Homogenize the minced tissue using a Dounce homogenizer with a loose-fitting pestle to break open the cells while leaving the mitochondria intact.

-

Centrifuge the homogenate at a low speed (e.g., 600 x g) for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Carefully collect the supernatant and centrifuge it at a higher speed (e.g., 10,000 x g) for 15 minutes at 4°C to pellet the mitochondria.

-

Discard the supernatant and gently resuspend the mitochondrial pellet in fresh, ice-cold isolation buffer.

-

Repeat the high-speed centrifugation step to wash the mitochondria.

-

Resuspend the final mitochondrial pellet in a minimal volume of the desired assay buffer.

Aconitase Activity Assay

The activity of aconitase can be measured by monitoring the conversion of citrate to isocitrate, which is then coupled to the reduction of NADP+ by isocitrate dehydrogenase.

Materials:

-

Isolated mitochondria or purified aconitase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Citrate solution (substrate)

-

NADP+ solution

-

Isocitrate dehydrogenase (coupling enzyme)

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

In a cuvette, combine the assay buffer, NADP+ solution, and isocitrate dehydrogenase.

-

Add the mitochondrial extract or purified aconitase to the cuvette and mix gently.

-

Initiate the reaction by adding the citrate solution.

-

Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADPH.

-

The rate of change in absorbance is directly proportional to the aconitase activity.

Isocitrate Dehydrogenase (IDH) Activity Assay

The activity of NAD+-dependent isocitrate dehydrogenase can be measured directly by monitoring the reduction of NAD+ to NADH.

Materials:

-

Isolated mitochondria or purified IDH

-

Assay buffer (e.g., 50 mM potassium phosphate, pH 7.5)

-

Isocitrate solution (substrate)

-

NAD+ solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

Protocol:

-

In a cuvette, combine the assay buffer and NAD+ solution.

-

Add the mitochondrial extract or purified IDH and mix.

-

Initiate the reaction by adding the isocitrate solution.

-

Monitor the increase in absorbance at 340 nm, which reflects the production of NADH.

-

The initial rate of absorbance change is proportional to the IDH activity.

Data Presentation: Quantitative Insights into Isocitrate Metabolism

The following tables summarize key quantitative data related to isocitrate and its associated enzymes in the TCA cycle.

Table 1: Physicochemical Properties of Isocitrate

| Property | Value |

| Chemical Formula | C₆H₈O₇ |

| Molar Mass | 192.12 g/mol |

| pKa values | 3.29, 4.71, 6.40 |

| Stereoisomers | (2R,3S)-isocitrate is the biological isomer |

Table 2: Kinetic Parameters of Enzymes Acting on Isocitrate

| Enzyme | Substrate | Km (µM) | Vmax (units/mg protein) | Source Organism/Tissue |

| Mitochondrial Aconitase | Citrate | 150 - 250 | Not readily available | Mammalian Heart |

| Isocitrate | 50 - 100 | Not readily available | Mammalian Heart | |

| NAD+-Isocitrate Dehydrogenase | Isocitrate | 10 - 50 | Variable | Mammalian Heart |

| NADP+-Isocitrate Dehydrogenase | Isocitrate | 53.03 ± 5.63 | 38.48 ± 1.62 s⁻¹ | Micrarchaeon (recombinant) |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, ionic strength) and the specific isoform of the enzyme.

Table 3: Regulation of Mammalian NAD+-Isocitrate Dehydrogenase

| Regulator | Effect | Ki (µM) | Notes |

| ATP | Inhibition | ~100-200 | Allosteric inhibitor, decreases affinity for isocitrate.[8] |

| NADH | Inhibition | ~4.3 | Competitive inhibitor with respect to NAD+.[8] |

| ADP | Activation | - | Allosteric activator, increases affinity for isocitrate.[8] |

| Ca²⁺ | Activation | - | Increases the maximal velocity of the enzyme. |

Table 4: Approximate Concentrations of TCA Cycle Intermediates in the Mitochondrial Matrix

| Metabolite | Concentration (mM) |

| Citrate | 0.5 - 1.0 |

| Isocitrate | 0.02 - 0.05 |

| α-Ketoglutarate | 0.1 - 0.5 |

| Succinyl-CoA | 0.01 - 0.1 |

| Succinate | 0.5 - 1.0 |

| Fumarate | 0.05 - 0.1 |

| Malate | 0.2 - 0.5 |

| Oxaloacetate | 0.001 - 0.01 |

Note: These concentrations are estimates and can fluctuate based on the metabolic state of the cell.[9]

Visualizing the Role of Isocitrate: Pathways and Workflows

Caption: The Tricarboxylic Acid (TCA) Cycle highlighting Isocitrate.

Caption: Krebs's Experimental Workflow for TCA Cycle Discovery.

Caption: Allosteric Regulation of Isocitrate Dehydrogenase.

Significance in Disease and Drug Development

The central role of isocitrate and its metabolizing enzymes in cellular metabolism makes them critical players in various physiological and pathological states. In recent years, mutations in the genes encoding isocitrate dehydrogenase (IDH1 and IDH2) have been identified as key drivers in several types of cancer, including gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma.[10]

These mutations result in a neomorphic enzyme activity, causing the reduction of α-ketoglutarate to 2-hydroxyglutarate (2-HG), an oncometabolite.[10] The accumulation of 2-HG competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation, thereby promoting tumorigenesis.[10]

This discovery has spurred the development of targeted therapies aimed at inhibiting the mutant IDH enzymes. Several small molecule inhibitors of mutant IDH1 and IDH2 have shown promising clinical activity, leading to the approval of drugs such as ivosidenib (B560149) (for IDH1-mutant AML and cholangiocarcinoma) and enasidenib (B560146) (for IDH2-mutant AML). These agents represent a paradigm shift in the treatment of these cancers, moving towards personalized medicine based on the metabolic profile of the tumor.

Beyond cancer, the regulation of isocitrate metabolism is also being investigated in the context of other diseases, including metabolic disorders and neurodegenerative diseases, highlighting the broad therapeutic potential of targeting this critical metabolic node.

Conclusion

The discovery of isocitrate as an intermediate in the TCA cycle was a pivotal moment in our understanding of cellular metabolism. From its initial identification through classic biochemical techniques to its current status as a key therapeutic target, the journey of isocitrate highlights the profound impact of fundamental research on clinical medicine. For researchers, scientists, and drug development professionals, a deep understanding of the biochemistry, regulation, and pathological alterations of isocitrate metabolism is essential for the continued development of innovative therapies that target the metabolic vulnerabilities of diseases. The ongoing exploration of the intricate roles of isocitrate and its associated enzymes promises to uncover new avenues for therapeutic intervention and further illuminate the complexities of cellular life.

References

- 1. Mechanism [chem.uwec.edu]

- 2. scilit.com [scilit.com]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Aconitase - Wikipedia [en.wikipedia.org]

- 5. proteopedia.org [proteopedia.org]

- 6. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 7. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 8. The regulatory properties of isocitrate dehydrogenase kinase and isocitrate dehydrogenase phosphatase from Escherichia coli ML308 and the roles of these activities in the control of isocitrate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The Role of Mitochondrial NADPH-Dependent Isocitrate Dehydrogenase in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemical structure and stereoisomers of isocitric acid

An In-Depth Technical Guide to the Chemical Structure and Stereoisomers of Isocitric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitric acid, a key intermediate in the citric acid cycle, is a structural isomer of citric acid. Its stereochemistry plays a crucial role in its biological activity, with only one of its four stereoisomers being naturally occurring and metabolically active. This guide provides a detailed overview of the chemical structure of isocitric acid, a thorough exploration of its stereoisomers, and a summary of its physicochemical properties. Furthermore, it outlines the principles of experimental protocols for the separation and characterization of these isomers and illustrates the stereochemical relationships and the metabolic context of isocitric acid through detailed diagrams.

Chemical Structure of Isocitric Acid

Isocitric acid is a tricarboxylic acid with the chemical formula C₆H₈O₇ and a molar mass of 192.124 g/mol .[1] Its systematic IUPAC name is 1-hydroxypropane-1,2,3-tricarboxylic acid.[1][2] The molecule possesses two chiral centers, at the C2 and C3 positions, which gives rise to four possible stereoisomers.[3]

Stereoisomers of Isocitric Acid

The presence of two stereocenters means that isocitric acid exists as two pairs of enantiomers, which are diastereomers of each other. The nomenclature to distinguish these stereoisomers can be complex, utilizing the D/L system (relative configuration), the erythro/threo nomenclature (describing the relative stereochemistry of adjacent chiral centers), and the R/S system (absolute configuration).

The four stereoisomers of isocitric acid are:

-

threo -D-isocitric acid (also known as (+)-threo-D-isocitrate or D-isocitric acid)

-

threo -L-isocitric acid (also known as (-)-threo-L-isocitrate or L-isocitric acid)

-

erythro -D-isocitric acid

-

erythro -L-isocitric acid

The naturally occurring and biologically active form is threo -D-isocitric acid , which has the (2R,3S) configuration.[3][4] This is the isomer that serves as a substrate for the enzyme isocitrate dehydrogenase in the citric acid cycle.[1][4] The other stereoisomers are not metabolized by cells and can even act as inhibitors of certain enzyme systems.[5]

Caption: Stereoisomers of Isocitric Acid

Physicochemical Properties

The stereoisomers of isocitric acid share very similar physicochemical properties, which makes their separation challenging.[1][3] Comprehensive quantitative data for each individual stereoisomer is scarce in the literature. The following table summarizes the available data for isocitric acid, with the understanding that these values may not be specific to a single stereoisomer unless stated.

| Property | Value | Reference |

| Molecular Formula | C₆H₈O₇ | [1] |

| Molar Mass | 192.124 g/mol | [1] |

| Melting Point | 105 °C | [1] |

| pKa Values | pKa₁: 3.29, pKa₂: 4.71, pKa₃: 6.4 | |

| Water Solubility | 466 mg/mL | [6] |

| Optical Rotation ([α]D) | Data for individual stereoisomers is not readily available. |

Experimental Protocols for Separation and Characterization

The separation of isocitric acid stereoisomers is a significant challenge due to their similar chemical and physical properties.[1][5]

Separation of Stereoisomers

Principle: Chiral chromatography is the most effective method for separating the stereoisomers of isocitric acid. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC)

-

Column Selection: A chiral stationary phase is crucial. Columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or cyclodextrins are often used for the separation of acidic chiral compounds.

-

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol, ethanol, or acetonitrile) and an aqueous buffer. The pH of the buffer is a critical parameter and is usually maintained in the acidic range to ensure the carboxylic acid groups are in a consistent protonation state.

-

Detection: UV detection at a low wavelength (around 210 nm) is commonly employed for the detection of isocitric acid, as it lacks a strong chromophore.

-

Optimization: The separation is optimized by adjusting the composition of the mobile phase, the flow rate, and the column temperature.

Characterization of Stereoisomers

Principle: Once separated, the individual stereoisomers can be characterized using various analytical techniques.

Methodologies:

-

Polarimetry: Measures the optical rotation of each isomer, which will be equal in magnitude but opposite in sign for enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the chemical structure. To distinguish between enantiomers, a chiral shift reagent may be employed.

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.

-

X-ray Crystallography: Can be used to determine the absolute configuration of a crystalline derivative of the stereoisomer.

Biological Significance and Metabolic Pathway

The biological activity of isocitric acid is highly stereospecific. Only the (2R,3S)-isomer, threo-D-isocitric acid, is recognized by the enzyme aconitase and subsequently by isocitrate dehydrogenase in the citric acid (TCA) cycle.

The Citric Acid (TCA) Cycle

The TCA cycle is a central metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and water, generating ATP. Isocitrate is a key intermediate in this cycle.

Caption: Isocitrate in the Citric Acid Cycle

The enzyme aconitase catalyzes the stereospecific isomerization of citrate to isocitrate.[4] This reaction proceeds via a cis-aconitate intermediate. Aconitase is highly specific for producing the (2R,3S)-stereoisomer of isocitrate. Subsequently, isocitrate dehydrogenase catalyzes the oxidative decarboxylation of (2R,3S)-isocitrate to α-ketoglutarate, a key regulatory step in the TCA cycle.

Conclusion

Isocitric acid is a structurally simple yet stereochemically complex molecule of fundamental biological importance. The existence of four stereoisomers, with only one being biologically active, underscores the high degree of stereospecificity in metabolic pathways. While the separation and individual characterization of these isomers present experimental challenges, techniques such as chiral chromatography are instrumental in their analysis. A thorough understanding of the structure and stereochemistry of isocitric acid is essential for researchers in the fields of biochemistry, drug development, and metabolic engineering.

References

- 1. Isocitric acid - Wikipedia [en.wikipedia.org]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. Aconitase - Wikipedia [en.wikipedia.org]

- 5. Large-Scale Production of Isocitric Acid Using Yarrowia lipolytica Yeast with Further Down-Stream Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isocitric Acid | C6H8O7 | CID 1198 - PubChem [pubchem.ncbi.nlm.nih.gov]

DL-Isocitric acid trisodium salt as an endogenous metabolite

An In-depth Technical Guide to DL-Isocitric Acid Trisodium (B8492382) Salt as an Endogenous Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction

DL-Isocitric acid trisodium salt is the sodium salt of isocitric acid, a key endogenous metabolite and an essential intermediate in cellular metabolism.[1][2] As a structural isomer of citric acid, isocitrate sits (B43327) at a crucial branch point in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle.[3][4] Its metabolic fate is central to cellular energy production, biosynthetic processes, and redox homeostasis.[5][6] This technical guide provides a comprehensive overview of the role of isocitrate, the enzymes that govern its conversion, its involvement in signaling pathways, and its implications in pathophysiology. Furthermore, it details relevant experimental protocols for its study and presents key quantitative data.

Core Metabolic Role in the Tricarboxylic Acid (TCA) Cycle

The primary and most well-understood role of isocitrate is as an intermediate in the TCA cycle, a series of chemical reactions used by all aerobic organisms to release stored energy.[7]

-

Formation from Citrate (B86180): Isocitrate is formed from citrate in a reversible isomerization reaction catalyzed by the enzyme aconitase (ACO).[3][8] This reaction involves an intermediate, cis-aconitate.

-

Conversion to α-Ketoglutarate: Isocitrate is then subjected to oxidative decarboxylation to form α-ketoglutarate (α-KG), a five-carbon molecule.[9][10] This irreversible reaction is a critical rate-limiting step in the TCA cycle and is catalyzed by the enzyme isocitrate dehydrogenase (IDH).[3][4] The process occurs in two steps:

This conversion is the first of two decarboxylation steps in the TCA cycle and links the breakdown of carbohydrates, fats, and proteins to the production of electron carriers for ATP synthesis.[10]

Caption: The central conversion of Isocitrate in the TCA cycle.

Key Enzymes: The Isocitrate Dehydrogenase (IDH) Family

The conversion of isocitrate is catalyzed by a family of isocitrate dehydrogenase (IDH) enzymes. In mammals, there are three main isoforms, which differ in their subcellular localization and their required cofactor (NAD⁺ or NADP⁺).[12][13]

-

IDH1: This NADP⁺-dependent enzyme is found predominantly in the cytoplasm and peroxisomes.[10][14] It plays a significant role in generating cytosolic NADPH for antioxidant defense and other reductive biosynthetic processes.[14][15]

-

IDH2: A mitochondrial NADP⁺-dependent enzyme, IDH2 is a major producer of mitochondrial NADPH, which is critical for limiting the accumulation of mitochondrial reactive oxygen species (ROS).[10][12][16]

-

IDH3: This is the canonical TCA cycle enzyme. It is located in the mitochondrial matrix, is NAD⁺-dependent, and its activity is tightly regulated by allosteric effectors.[10][17] It functions as a heterooctamer.[18]

The existence of these distinct isoforms highlights the diverse roles of isocitrate metabolism, connecting the TCA cycle with cellular redox state and biosynthesis.[8]

Regulatory Mechanisms of Isocitrate Metabolism

The flux through the isocitrate-to-α-KG step is a major control point of the TCA cycle, regulated primarily by the activity of IDH3.[3][4]

-

Allosteric Regulation: IDH3 activity is modulated by the energy status of the cell.[17]

-

Activators: ADP and Ca²⁺ act as allosteric activators. High levels of ADP signal a low-energy state, stimulating the TCA cycle to produce more NADH for ATP synthesis.[3][17][18]

-

Inhibitors: ATP and NADH are potent inhibitors.[4][17][18] High concentrations of these molecules indicate an energy-replete state, thus slowing down the TCA cycle.

-

-

Substrate Availability: The rate of the reaction is also dependent on the availability of its substrates: isocitrate and NAD⁺.[17]

-

Phosphorylation (in bacteria): In some organisms like E. coli, IDH activity is regulated by reversible phosphorylation.[9][19]

Caption: Allosteric regulation of mitochondrial IDH3 activity.

Broader Signaling and Pathophysiological Roles

Beyond its central role in energy metabolism, isocitrate is involved in a variety of signaling and disease-related pathways.

NADPH Production and Oxidative Stress

The NADP⁺-dependent IDH1 and IDH2 isoforms are primary producers of NADPH in the cytosol and mitochondria, respectively.[14] NADPH is the principal reducing equivalent used by glutathione (B108866) reductase to regenerate reduced glutathione (GSH), a critical antioxidant.[20] By supplying NADPH, isocitrate metabolism is essential for protecting cells from damage by reactive oxygen species (ROS).[15][16] Deficiencies in IDH1 or IDH2 can lead to increased oxidative stress and subsequent cellular damage.[15][16]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Endogenous Metabolite | AmBeed.com [ambeed.com]

- 3. fiveable.me [fiveable.me]

- 4. fiveable.me [fiveable.me]

- 5. Citrate and isocitrate in plant metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. isocitrate metabolic process Gene Ontology Term (GO:0006102) [informatics.jax.org]

- 8. researchgate.net [researchgate.net]

- 9. proteopedia.org [proteopedia.org]

- 10. Isocitric Acid Trisodium Salt | High Purity | RUO [benchchem.com]

- 11. Isocitrate dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. Isocitrate dehydrogenase 2 protects mice from high-fat diet-induced metabolic stress by limiting oxidative damage to the mitochondria from brown adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Isocitrate dehydrogenase 1 - Wikipedia [en.wikipedia.org]

- 15. Wild-Type Isocitrate Dehydrogenase-Dependent Oxidative Decarboxylation and Reductive Carboxylation in Cancer and Their Clinical Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. grokipedia.com [grokipedia.com]

- 18. researchgate.net [researchgate.net]

- 19. PDB-101: Molecule of the Month: Isocitrate Dehydrogenase [pdb101.rcsb.org]

- 20. Isocitrate Dehydrogenase Is Important for Nitrosative Stress Resistance in Cryptococcus neoformans, but Oxidative Stress Resistance Is Not Dependent on Glucose-6-Phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Isocitrate in Cellular Respiration and Energy Metabolism: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isocitrate, a key intermediate in the tricarboxylic acid (TCA) cycle, stands at a critical metabolic crossroads, influencing not only cellular energy production but also a range of signaling pathways that are fundamental to cellular homeostasis, proliferation, and pathology. This technical guide provides an in-depth exploration of the multifaceted functions of isocitrate, with a focus on its enzymatic regulation, its role as a precursor to the signaling molecule α-ketoglutarate (α-KG), and its implications in disease, particularly cancer. This document details the core biochemistry of isocitrate metabolism, presents quantitative data on enzyme kinetics and metabolite concentrations, outlines detailed experimental protocols for its study, and provides visualizations of key pathways and workflows to support advanced research and therapeutic development.

Isocitrate in the Core of Cellular Respiration: The Tricarboxylic Acid Cycle

Isocitrate is a six-carbon tricarboxylic acid that serves as a crucial substrate in the third step of the TCA cycle, a central metabolic pathway for the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins into carbon dioxide and water, generating reducing equivalents for ATP synthesis. In eukaryotic cells, the TCA cycle occurs in the mitochondrial matrix.[1]

The conversion of isocitrate is a rate-limiting step in the TCA cycle and is catalyzed by the enzyme isocitrate dehydrogenase (IDH). This reaction is an oxidative decarboxylation where isocitrate is oxidized and a molecule of carbon dioxide is removed, yielding the five-carbon molecule α-ketoglutarate.[1] During this reaction, a molecule of NAD+ is reduced to NADH, which subsequently donates its electrons to the electron transport chain to drive oxidative phosphorylation.[1]

There are three main isoforms of isocitrate dehydrogenase in mammalian cells, each with distinct localization and coenzyme specificity:

-

IDH1: Located in the cytoplasm and peroxisomes, it utilizes NADP+ as its electron acceptor, producing NADPH.

-

IDH2: Found in the mitochondrial matrix, this isoform also uses NADP+ to generate NADPH.

-

IDH3: This is the canonical TCA cycle enzyme located in the mitochondrial matrix. It is an NAD+-dependent enzyme and is allosterically regulated.[2]

The differential localization and coenzyme usage of these isoforms highlight the diverse roles of isocitrate metabolism beyond the canonical TCA cycle, connecting it to cytoplasmic and peroxisomal processes, including redox balance and fatty acid synthesis.

Quantitative Insights into Isocitrate Metabolism

A quantitative understanding of isocitrate metabolism is essential for building accurate models of cellular bioenergetics and for identifying potential targets for therapeutic intervention. This section provides key quantitative data related to isocitrate concentrations and the kinetic properties of the enzymes that metabolize it.

Cellular Concentrations of Isocitrate

The subcellular concentration of isocitrate is a critical parameter that influences the flux through the TCA cycle and other metabolic pathways. These concentrations can vary depending on the cell type and metabolic state.

| Cellular Compartment | Reported Concentration Range | Species/Cell Type | Citation(s) |

| Mitochondrial Matrix | Tens of micromolar levels | General mammalian | [3] |

| Cytosol | Varies, can be influenced by mitochondrial export | Rat brain cells | [4] |

Note: Precise in vivo concentrations are challenging to measure and can fluctuate significantly with metabolic state. The provided values are estimates from the literature.

Comparative Kinetic Parameters of Human Isocitrate Dehydrogenase Isoforms

The kinetic properties of the IDH isoforms determine their substrate affinity and catalytic efficiency, providing insight into their physiological roles.

| Enzyme | Substrate | Km (μM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Citation(s) |

| IDH1 (wild-type) | Isocitrate | 33 ± 4 | 1.9 ± 0.1 | 5.8 x 104 | 7.5 - 8.0 | [5] |

| NADP+ | 3.9 ± 0.6 | - | - | [5] | ||

| IDH2 (wild-type) | Isocitrate | 13 ± 2 | 10.3 ± 0.4 | 7.9 x 105 | ~7.4 | [6] |

| NADP+ | 4.6 ± 0.8 | - | - | [6] | ||

| IDH3 (heterooctamer) | Isocitrate | ~20-50 | - | - | ~7.0 | [7] |

| NAD+ | ~80-100 | - | - | [7] |

Note: Kinetic parameters can vary depending on experimental conditions (e.g., temperature, buffer composition, and divalent cation concentration). The values presented here are for comparative purposes.

Signaling Pathways and Logical Relationships of Isocitrate Metabolism

The metabolic fate of isocitrate extends beyond energy production, with its downstream product, α-ketoglutarate, acting as a crucial signaling molecule. This section details the key signaling pathways influenced by isocitrate metabolism.

The Isocitrate-α-Ketoglutarate Axis in Epigenetic Regulation

α-Ketoglutarate is an essential cofactor for a large family of dioxygenases, including the Ten-Eleven Translocation (TET) family of DNA demethylases and the Jumonji C (JmjC) domain-containing histone demethylases.[8] By modulating the activity of these enzymes, the cellular concentration of α-KG, and by extension the flux from isocitrate, can directly influence the epigenetic landscape of the cell.

-

TET Enzymes: These enzymes catalyze the oxidation of 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC), initiating the process of active DNA demethylation.[9]

-

JmjC Histone Demethylases: This family of enzymes removes methyl groups from histone lysine (B10760008) residues, thereby altering chromatin structure and gene expression.[8]

Mutations in IDH1 and IDH2, commonly found in certain cancers, lead to a neomorphic activity that converts α-KG to the oncometabolite 2-hydroxyglutarate (2-HG).[5] 2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, leading to widespread hypermethylation of DNA and histones, which can drive tumorigenesis.[9]

Isocitrate Metabolism and HIF-1α Signaling

The hypoxia-inducible factor 1-alpha (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels. The stability of HIF-1α is regulated by prolyl hydroxylases (PHDs), which are also α-KG-dependent dioxygenases. Under normoxic conditions, PHDs hydroxylate HIF-1α, targeting it for proteasomal degradation. During hypoxia, the lack of oxygen inhibits PHD activity, leading to HIF-1α stabilization and the activation of hypoxic gene expression programs. The availability of α-KG as a PHD cofactor links isocitrate metabolism to the hypoxic response.

Isocitrate and mTOR Signaling

The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism.[10] Emerging evidence suggests a link between isocitrate metabolism and mTOR signaling. The production of α-KG from isocitrate can influence mTOR activity, although the precise mechanisms are still under investigation. One proposed link is through the activation of HIF-1α by mTOR signaling, which in turn can be influenced by α-KG levels.[11]

Experimental Protocols for the Study of Isocitrate Metabolism

This section provides detailed methodologies for key experiments to investigate the function of isocitrate in cellular respiration and energy metabolism.

Measurement of Isocitrate Dehydrogenase (IDH) Activity

This protocol describes a spectrophotometric assay to measure the activity of NADP+-dependent IDH (IDH1 and IDH2) by monitoring the production of NADPH.

Materials:

-

Spectrophotometer capable of reading absorbance at 340 nm

-

96-well microplate

-

Cell or tissue lysate

-

IDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Isocitrate solution (e.g., 10 mM in assay buffer)

-

NADP+ solution (e.g., 10 mM in assay buffer)

-

Divalent cation solution (e.g., 100 mM MgCl2 or MnCl2)

Procedure:

-

Sample Preparation: Homogenize cells or tissues in ice-cold IDH Assay Buffer. Centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble material. The supernatant is the lysate containing IDH.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing:

-

IDH Assay Buffer (to a final volume of 200 µL)

-

10 µL of lysate

-

10 µL of NADP+ solution (final concentration 0.5 mM)

-

10 µL of divalent cation solution (final concentration 5 mM)

-

-

Initiate the Reaction: Add 10 µL of isocitrate solution (final concentration 0.5 mM) to each well to start the reaction.

-

Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 340 nm every minute for 15-30 minutes at 37°C.

-

Calculation of Activity: Calculate the rate of NADPH production using the Beer-Lambert law (ε of NADPH at 340 nm is 6220 M⁻¹cm⁻¹). One unit of IDH activity is defined as the amount of enzyme that generates 1.0 µmole of NADPH per minute.

Quantification of Isocitrate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the sensitive and specific quantification of isocitrate in biological samples.

Materials:

-

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

-

C18 reverse-phase HPLC column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

80% Methanol (B129727) for metabolite extraction

-

Isocitrate standard

-

Internal standard (e.g., 13C-labeled isocitrate)

Procedure:

-

Sample Preparation and Metabolite Extraction:

-

Rapidly quench metabolism by flash-freezing cells or tissue in liquid nitrogen.

-

Add ice-cold 80% methanol to the frozen sample.

-

Homogenize or sonicate the sample to lyse cells and extract metabolites.

-

Centrifuge at high speed to pellet debris.

-

Collect the supernatant and dry it under a stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a suitable volume of mobile phase A.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample onto the LC-MS/MS system.

-

Separate isocitrate from other metabolites using a gradient of mobile phases A and B.

-

Detect and quantify isocitrate using multiple reaction monitoring (MRM) in negative ion mode. The precursor ion for isocitrate is m/z 191.0, and common product ions are m/z 111.0 and m/z 73.0.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of the isocitrate standard.

-

Quantify the amount of isocitrate in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

-

13C-Metabolic Flux Analysis (MFA) of the TCA Cycle

This protocol outlines the key steps for tracing the metabolism of isocitrate through the TCA cycle using stable isotope-labeled substrates.[12]

Experimental Workflow:

-

Experimental Design: Select an appropriate 13C-labeled tracer, such as [U-13C]-glucose or [U-13C]-glutamine, to label the acetyl-CoA or α-ketoglutarate pools that feed into the TCA cycle.

-

Isotopic Labeling Experiment: Culture cells in a medium containing the 13C-labeled substrate until a metabolic and isotopic steady state is reached. This typically requires several cell doublings.

-

Metabolite Extraction and Analysis:

-

Quench metabolism and extract intracellular metabolites as described in the LC-MS/MS protocol.

-

Analyze the mass isotopomer distributions of TCA cycle intermediates, including isocitrate, using GC-MS or LC-MS/MS.

-

-

Computational Flux Estimation:

-

Use a computational model of central carbon metabolism to simulate the expected mass isotopomer distributions for a given set of metabolic fluxes.

-

Estimate the intracellular metabolic fluxes by minimizing the difference between the experimentally measured and the simulated mass isotopomer distributions.

-

Conclusion

Isocitrate is a central metabolite that plays a far more complex role than simply being an intermediate in the TCA cycle. Its metabolism, tightly regulated by a family of isocitrate dehydrogenase isoforms, is intricately linked to cellular energy status, redox balance, and epigenetic control. The production of α-ketoglutarate from isocitrate provides a direct link between central carbon metabolism and the regulation of gene expression through its role as a cofactor for key epigenetic modifying enzymes. The dysregulation of isocitrate metabolism, particularly through mutations in IDH1 and IDH2, has been identified as a key driver in several cancers, highlighting its potential as a therapeutic target. The experimental protocols and quantitative data provided in this guide offer a framework for researchers and drug development professionals to further investigate the multifaceted roles of isocitrate and to explore novel therapeutic strategies targeting its metabolism.

References

- 1. microbenotes.com [microbenotes.com]

- 2. pnas.org [pnas.org]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. Cytosolic and mitochondrial isoforms of NADP+-dependent isocitrate dehydrogenases are expressed in cultured rat neurons, astrocytes, oligodendrocytes and microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of isocitrate dehydrogenase 1 (IDH1) mutations identified in tumors: The role of size and hydrophobicity at residue 132 on catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structures of a constitutively active mutant of human IDH3 reveal new insights into the mechanisms of allosteric activation and the catalytic reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolic Coordination of Cell Fate by α-Ketoglutarate-Dependent Dioxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rep.bioscientifica.com [rep.bioscientifica.com]

- 10. assaygenie.com [assaygenie.com]

- 11. Frontiers | Dysregulated cellular metabolism drives atherosclerotic plaque progression: a multi-cellular perspective [frontiersin.org]

- 12. benchchem.com [benchchem.com]

A Researcher's Guide to DL-Isocitric Acid Trisodium Salt: Hydrate vs. Anhydrous Forms

For Immediate Release

This technical guide provides an in-depth comparison of the hydrated and anhydrous forms of DL-Isocitric acid trisodium (B8492382) salt for researchers, scientists, and professionals in drug development. This document outlines the core chemical and physical differences, practical considerations for laboratory use, and detailed experimental protocols.

Core Chemical and Physical Properties

A clear understanding of the fundamental properties of both the hydrated and anhydrous forms of DL-Isocitric acid trisodium salt is crucial for accurate and reproducible experimental design. The key quantitative data are summarized in the table below.

| Property | This compound Hydrate (B1144303) | This compound Anhydrous | Data Source(s) |

| Molecular Formula | C₆H₅Na₃O₇ · xH₂O | C₆H₅Na₃O₇ | |

| Molecular Weight | 258.07 g/mol (anhydrous basis) | 258.07 g/mol | |

| CAS Number | 1637-73-6 (anhydrous basis) | 1637-73-6 | |

| Appearance | White to off-white crystalline powder | White to almost white crystalline powder | |

| Purity (Assay) | ≥93% or ≥95% | Typically high purity | |

| Solubility | Soluble in water | Slightly soluble in water |

Hydrate vs. Anhydrous: Practical Considerations for Researchers

The choice between the hydrated and anhydrous form of this compound extends beyond their basic chemical properties and has practical implications for experimental accuracy and reproducibility.

This compound Hydrate:

The hydrated form is generally more stable in a typical laboratory environment. The presence of water molecules in the crystal lattice can provide a degree of protection against atmospheric moisture, making it less hygroscopic than its anhydrous counterpart. This translates to easier and more accurate weighing, as the mass is less likely to fluctuate due to water absorption from the air. For most standard applications, such as preparing stock solutions for enzyme assays, the hydrate is the preferred and more convenient choice.

This compound Anhydrous:

The anhydrous form is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere. This property can introduce significant errors in weighing and concentration calculations if not handled under controlled conditions, such as in a glove box or a desiccator. The primary advantage of the anhydrous form is for experiments where the presence of water could interfere with the reaction, or when a very precise and known concentration of the isocitrate salt is required, free from any bound water.

Key Recommendations:

-

For routine enzyme kinetics and biochemical assays, the hydrated form is recommended due to its ease of handling and greater stability.

-

When using the anhydrous form , it is critical to store it in a desiccator and weigh it quickly in a low-humidity environment to minimize water absorption.

-

Regardless of the form used, it is good laboratory practice to prepare fresh solutions for each experiment to ensure consistency and avoid potential degradation.

Experimental Protocols

This compound is a key substrate for several important enzymes, including isocitrate dehydrogenase (IDH) and isocitrate lyase (ICL). Below are detailed protocols for assaying the activity of these enzymes.

Isocitrate Dehydrogenase (NADP+) Activity Assay

This protocol outlines a continuous spectrophotometric rate determination for NADP+-dependent isocitrate dehydrogenase.

Principle:

Isocitrate dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, with the concomitant reduction of NADP+ to NADPH. The increase in absorbance at 340 nm, due to the formation of NADPH, is directly proportional to the enzyme activity.

Reaction: DL-Isocitrate + β-NADP⁺ --(ICDH)--> α-Ketoglutarate + CO₂ + β-NADPH + H⁺

Reagents:

-

Assay Buffer: 250 mM Glycylglycine, pH 7.4 at 37°C.

-

Substrate Solution: 6.6 mM this compound hydrate in Assay Buffer.

-

Cofactor Solution: 20 mM β-Nicotinamide Adenine Dinucleotide Phosphate (β-NADP) in deionized water.

-

Cation Solution: 18 mM Manganese Chloride (MnCl₂) in deionized water.

-

Enzyme Solution: A solution of Isocitrate Dehydrogenase (NADP) in cold Assay Buffer, diluted to a concentration of 0.3 - 0.6 units/mL immediately before use.

Procedure:

-

Pipette the following reagents into suitable cuvettes:

Reagent Test (mL) Blank (mL) Deionized Water 1.95 2.05 Assay Buffer 0.50 0.50 Substrate Solution 0.20 0.20 Cofactor Solution 0.15 0.15 | Cation Solution | 0.10 | 0.10 |

-

Mix the contents of the cuvettes by inversion and equilibrate to 37°C.

-

Add 0.10 mL of the Enzyme Solution to the Test cuvette and 0.10 mL of Assay Buffer to the Blank cuvette.

-

Mix by inversion and immediately place the cuvettes in a spectrophotometer.

-

Record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀nm/min) using the maximum linear rate for both the Test and Blank.

Final Assay Concentrations: In a 3.00 mL reaction mix, the final concentrations are 67 mM glycylglycine, 0.44 mM DL-isocitric acid, 1.0 mM β-NADP, and 0.60 mM manganese chloride.

Isocitrate Lyase Activity Assay

This protocol describes a continuous spectrophotometric rate determination for isocitrate lyase.

Principle:

Isocitrate lyase catalyzes the cleavage of isocitrate into succinate (B1194679) and glyoxylate (B1226380). The glyoxylate produced then reacts with phenylhydrazine (B124118) to form a glyoxylate phenylhydrazone, which can be detected by an increase in absorbance at 324 nm.

Reaction: Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine --> Glyoxylate Phenylhydrazone

Reagents:

-

Assay Buffer: 50 mM Imidazole Buffer, pH 6.8 at 30°C.

-

Cation Solution: 50 mM Magnesium Chloride (MgCl₂).

-

Chelator Solution: 10 mM Ethylenediaminetetraacetic Acid (EDTA).

-

Detection Reagent: 40 mM Phenylhydrazine HCl.

-

Substrate Solution: 10 mM this compound hydrate.

-

Enzyme Solution: A solution of Isocitrate Lyase in cold Assay Buffer, diluted to a concentration of 0.05 - 0.07 units/mL immediately before use.

Procedure:

-

Pipette the following reagents into suitable cuvettes:

Reagent Volume (mL) Assay Buffer 0.50 Cation Solution 0.10 Chelator Solution 0.10 Detection Reagent 0.10 | Substrate Solution | 0.10 |

-

Mix by inversion and equilibrate to 30°C.

-

Monitor the absorbance at 324 nm until constant using a thermostatted spectrophotometer.

-

Add 0.10 mL of the Enzyme Solution.

-

Mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₂₄nm/min) using the maximum linear rate.

Final Assay Concentrations: In a 1.00 mL reaction mix, the final concentrations are 30 mM imidazole, 5 mM magnesium chloride, 1 mM EDTA, 4 mM phenylhydrazine, and 1 mM DL-isocitric acid.

Visualizing Key Concepts

The Central Role of Isocitrate in Metabolism

Isocitrate is a critical intermediate in the Citric Acid Cycle (Krebs Cycle) and the Glyoxylate Cycle. The following diagram illustrates its position and the enzymes that act upon it.

Caption: Metabolic fate of DL-Isocitrate in the Citric Acid and Glyoxylate Cycles.

Experimental Workflow: Enzyme Activity Assay

The general workflow for determining enzyme activity using this compound as a substrate is a standardized process.

Caption: A generalized workflow for a continuous spectrophotometric enzyme assay.

Decision Logic: Choosing Between Hydrate and Anhydrous Forms

The selection of the appropriate form of this compound is a critical decision based on experimental requirements.

Caption: Decision tree for selecting between hydrated and anhydrous this compound.

A Technical Guide to DL-Isocitric Acid Trisodium Salt: Commercial Sources, Purity, and Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial sources, purity standards, and key laboratory applications of DL-Isocitric acid trisodium (B8492382) salt. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development who utilize this critical metabolic intermediate in their experimental workflows.

Commercial Sources and Purity

DL-Isocitric acid trisodium salt is readily available from a variety of commercial suppliers, catering to the diverse needs of the research community. The purity of the compound is a critical factor for experimental reproducibility and accuracy. The following table summarizes the offerings from prominent chemical suppliers.

| Supplier | Catalog Number (Example) | Purity Specification | Form | Certificate of Analysis (CoA) |

| Sigma-Aldrich | I1252 | ≥93% | Crystalline Powder | Available |

| Cayman Chemical | 16235 | ≥95% | Solid | Available |

| Thermo Scientific Chemicals | AC205010010 | 95% | Crystalline powder | Available |

| City Chemical LLC | C1476 | 93+% | White crystalline powder | Available upon request |

| Loba Chemie | 4213P | 94% | Powder | Available |

| Simson Pharma Limited | - | High Purity | - | Accompanied with product |

| MedChemExpress | HY-W009362R | 91.71% (for analytical standard) | Solid | Available |

Note: Purity levels and available formats may vary. It is highly recommended to consult the supplier's specific product documentation and Certificate of Analysis for the most accurate and up-to-date information.

Role in Key Metabolic Pathways

DL-Isocitric acid is a key intermediate in central metabolic pathways, primarily the Citric Acid (TCA) Cycle and the Glyoxylate (B1226380) Cycle. Its availability as a trisodium salt allows for its direct use in aqueous solutions for various enzymatic assays and cell culture studies.

The Citric Acid (TCA) Cycle

In aerobic organisms, isocitrate is a crucial substrate in the TCA cycle, a series of chemical reactions used to generate energy through the oxidation of acetate (B1210297) derived from carbohydrates, fats, and proteins. The enzyme Isocitrate Dehydrogenase catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate, producing NADH, a key reducing equivalent for ATP synthesis.

Caption: Role of Isocitrate in the Citric Acid Cycle.

The Glyoxylate Cycle

In plants, bacteria, protists, and fungi, the glyoxylate cycle is an anabolic pathway that allows for the net conversion of fats and two-carbon compounds, such as acetate, into carbohydrates. Isocitrate Lyase is a key enzyme in this cycle, cleaving isocitrate into succinate (B1194679) and glyoxylate.

Caption: Role of Isocitrate in the Glyoxylate Cycle.

Experimental Protocols

This compound is a primary reagent in the enzymatic assays for Isocitrate Dehydrogenase and Isocitrate Lyase. The following are detailed protocols for these key experiments.

Enzymatic Assay of NADP-Dependent Isocitrate Dehydrogenase (EC 1.1.1.42)

This continuous spectrophotometric rate determination assay measures the increase in absorbance at 340 nm resulting from the reduction of NADP+ to NADPH.

Principle: Isocitrate + NADP+ --(Isocitrate Dehydrogenase)--> α-Ketoglutarate + NADPH + H+ + CO₂

Reagents:

-

A. 100 mM Tris-HCl Buffer, pH 7.5 at 25°C

-

B. 10 mM this compound solution: Prepare by dissolving the appropriate amount of this compound in Reagent A.

-

C. 2.5 mM NADP+ Solution: Prepare by dissolving NADP+ sodium salt in deionized water.

-

D. 100 mM MgCl₂ Solution: Prepare by dissolving magnesium chloride in deionized water.

-

E. Isocitrate Dehydrogenase Enzyme Solution: Immediately before use, prepare a solution containing the enzyme in cold Reagent A.

Procedure:

-

Pipette the following reagents into suitable cuvettes:

Reagent Test (mL) Blank (mL) Deionized Water 2.5 2.7 Reagent A (Buffer) 0.2 0.2 Reagent C (NADP+) 0.1 0.1 Reagent D (MgCl₂) 0.1 0.1 | Reagent E (Enzyme) | 0.1 | 0.0 |

-

Mix by inversion and equilibrate to 25°C.

-

Add 0.1 mL of Reagent B (this compound) to both the Test and Blank cuvettes.

-

Immediately mix by inversion and record the increase in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min) from the linear portion of the curve for both the Test and Blank. The rate for the Blank should be subtracted from the Test.

Final Assay Concentrations: In a 3.00 mL reaction mix, the final concentrations are approximately: 6.7 mM Tris-HCl, 0.33 mM DL-Isocitric acid, 0.083 mM NADP+, 3.3 mM MgCl₂.

Enzymatic Assay of Isocitrate Lyase (EC 4.1.3.1)

This continuous spectrophotometric rate determination assay measures the formation of the glyoxylate-phenylhydrazone complex, which absorbs at 324 nm.

Principle: Isocitrate --(Isocitrate Lyase)--> Succinate + Glyoxylate Glyoxylate + Phenylhydrazine → Glyoxylate Phenylhydrazone

Reagents:

-

A. 100 mM Imidazole-HCl Buffer, pH 6.8 at 30°C

-

B. 50 mM Magnesium Chloride (MgCl₂) Solution

-

C. 50 mM Phenylhydrazine HCl Solution

-

D. 10 mM this compound solution: Prepare in deionized water.

-

E. Isocitrate Lyase Enzyme Solution: Immediately before use, prepare a solution of the enzyme in cold deionized water.

Procedure:

-

Pipette the following reagents into suitable cuvettes:

Reagent Test (mL) Blank (mL) Reagent A (Buffer) 0.5 0.5 Reagent B (MgCl₂) 0.1 0.1 Reagent C (Phenylhydrazine) 0.2 0.2 Reagent E (Enzyme) 0.1 0.1 | Deionized Water | 0.0 | 0.1 |

-

Mix by inversion and equilibrate to 30°C. Monitor the absorbance at 324 nm until constant.

-

Add 0.1 mL of Reagent D (this compound) to the Test cuvette and 0.1 mL of deionized water to the Blank cuvette.

-

Immediately mix by inversion and record the increase in absorbance at 324 nm for approximately 5 minutes.

-

Calculate the rate of change in absorbance per minute (ΔA₃₂₄/min) from the linear portion of the curve.

Final Assay Concentrations: In a 1.00 mL reaction mix, the final concentrations are: 50 mM Imidazole-HCl, 5 mM MgCl₂, 10 mM Phenylhydrazine, 1 mM DL-Isocitric acid.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for studying enzyme kinetics using this compound.

Caption: General workflow for enzyme kinetic studies.

This technical guide provides a foundational understanding of this compound for laboratory use. For specific applications and troubleshooting, always refer to the detailed product information provided by the supplier and relevant scientific literature.

Methodological & Application

Application Notes and Protocols: DL-Isocitric Acid Trisodium Salt as a Substrate for NADP+-Dependent Isocitrate Dehydrogenase

Audience: Researchers, scientists, and drug development professionals.

Introduction